REACTION_SMILES
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[Br:12][c:13]1[cH:14][cH:15][c:16]([C:17](=[O:18])[Cl:19])[cH:20][cH:21]1.[CH:22]([N:23]([CH:24]([CH3:25])[CH3:26])[CH2:27][CH3:28])([CH3:29])[CH3:30].[Cl:31][CH2:32][Cl:33].[F:1][c:2]1[c:3]([N+:9](=[O:10])[O-:11])[cH:4][c:5]([NH2:6])[cH:7][cH:8]1>>[F:1][c:2]1[c:3]([N+:9](=[O:10])[O-:11])[cH:4][c:5]([NH:6][C:17]([c:16]2[cH:15][cH:14][c:13]([Br:12])[cH:21][cH:20]2)=[O:18])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(F)c([N+](=O)[O-])c1)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |